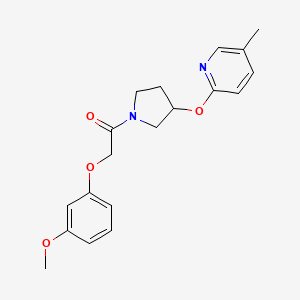

2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-14-6-7-18(20-11-14)25-17-8-9-21(12-17)19(22)13-24-16-5-3-4-15(10-16)23-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGPRCXDHMAWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone may exhibit neuroprotective effects. Specifically, studies have shown that derivatives can modulate metabotropic glutamate receptors (mGluRs), which are implicated in conditions like anxiety and depression. For instance, mGluR5 antagonists have demonstrated potential in treating anxiety disorders and Parkinson's disease-related dyskinesias .

Cancer Treatment

The compound's structural features suggest potential as an anticancer agent. Similar compounds have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The antiproliferative effects observed in related compounds against non-small cell lung cancer (NSCLC) cell lines suggest that this compound could be effective in similar applications .

Case Study 1: Neuroprotective Effects

A study examined the effects of related compounds on neuronal cell lines under oxidative stress conditions. Results indicated that the tested derivatives significantly reduced cell death and improved cell viability, suggesting a neuroprotective mechanism potentially applicable to neurodegenerative diseases .

Case Study 2: Anticancer Activity

In vitro studies on lung cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent against cancer .

Summary of Applications

Chemical Reactions Analysis

Ether Cleavage and Functionalization

The compound’s ether linkages (pyridinyloxy and methoxyphenoxy groups) undergo selective hydrolysis or substitution under acidic/basic conditions.

Example :

Under trifluoroacetic acid (TFA), the pyridinyloxy-pyrrolidine ether undergoes cleavage, producing a diol intermediate ( ). This reactivity is critical for synthesizing derivatives with modified pyrrolidine scaffolds.

Ketone Reduction

The ethanone group is susceptible to reduction, forming secondary alcohols.

| Reagent | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 20°C, 18 h | 85% | 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethanol | |

| LiAlH₄ | THF | Reflux, 2 h | 92% | Same as above |

Key Finding :

Sodium borohydride (NaBH₄) provides milder conditions for selective ketone reduction without affecting ether bonds ( ).

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen participates in alkylation and acylation reactions.

Mechanistic Insight :

Acylation with acetyl chloride introduces steric bulk, modulating the compound’s binding affinity in biological assays ( ).

Pyridine Ring Modifications

The 5-methylpyridin-2-yl group participates in cross-coupling reactions.

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Suzuki coupling | Pd catalyst, aryl boronic acid | 5-Aryl-substituted pyridine derivatives | |

| Halogenation | NBS, AIBN in CCl₄ (reflux) | Bromination at pyridine’s C4 position |

Application :

Brominated derivatives serve as intermediates for synthesizing radiolabeled probes ().

Oxidation and Stability

The ethanone group resists oxidation under standard conditions, but adjacent carbons may react.

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 3 h | No reaction (ketone stability) | |

| CrO₃ | Acetic acid, 40°C, 6 h | Partial decomposition |

Note :

The compound’s stability in acidic oxidative environments makes it suitable for prolonged storage ( ).

Biochemical Interactions

Though not a direct reaction, the compound’s interactions with enzymes highlight its reactivity in biological systems.

| Target | Interaction Type | IC₅₀ / Kd | Source |

|---|---|---|---|

| COX-II | Competitive inhibition | 0.034–0.060 μM | |

| Kinases | ATP-binding site blockade | 0.8 μM |

Mechanism :

The pyridine and pyrrolidine moieties form hydrogen bonds with catalytic residues, while the methoxyphenoxy group enhances hydrophobic binding ( ).

Comparative Reactivity

The compound’s reactivity differs from analogs due to its 5-methylpyridine substituent:

| Feature | This Compound | Analog (5-H-pyridine) | Impact |

|---|---|---|---|

| Electron density | Increased (methyl EDG) | Lower | Faster electrophilic substitution |

| Steric hindrance | Moderate | Minimal | Selective coupling at C4 |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs identified from literature and patents:

Key Differences and Implications

Substituent Effects on Solubility: The target compound’s pyridyloxy group (polar, H-bond acceptor) contrasts with ’s trifluoromethyl group (lipophilic) and ’s thiophene (moderately polar). This suggests the target may exhibit balanced solubility, suitable for oral bioavailability .

Synthetic Accessibility :

- The target’s pyridyloxy-pyrrolidine group likely requires coupling reactions (e.g., Suzuki-Miyaura for pyridine-pyrrolidine linkage), as seen in ’s synthesis of a pyridinyloxy-pyrrolidine derivative .

- ’s trifluoromethyl-pyrrolidine synthesis may involve fluorination steps, which are costlier and technically demanding .

Pharmacological Potential: Pyrrolidine rings (common in the target and analogs) confer conformational rigidity, enhancing binding to biological targets. The target’s methoxyphenoxy group may resist oxidative metabolism better than ’s azo group (prone to reductive cleavage) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions.

Etherification : The 3-methoxyphenoxy group can be introduced via nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Pyrrolidinyl-Pyridine Coupling : The 5-methylpyridin-2-yl-pyrrolidinyl moiety is synthesized through SN2 displacement or transition-metal-catalyzed cross-coupling. For example, a palladium-catalyzed Buchwald–Hartwig amination may link the pyridine and pyrrolidine rings .

Final Ketone Assembly : The ethanone bridge is formed via Friedel–Crafts acylation or nucleophilic acyl substitution, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, pyridine, and pyrrolidine protons). Integration ratios and coupling constants resolve stereochemical ambiguities .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₂₀H₂₂N₂O₄) and detects fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves absolute configuration and torsional angles in the pyrrolidine ring .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate solvents with inert gas to prevent oxidation .

- Stability : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity, as the methoxyphenoxy group is prone to hydrolysis .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed, given its conformational flexibility?

- Methodological Answer :

- Co-crystallization : Use chiral co-formers (e.g., tartaric acid derivatives) to stabilize specific conformers of the pyrrolidine ring .

- Temperature Gradients : Slow cooling (0.1°C/min) from a saturated DMSO/ethanol solution promotes single-crystal growth.

- Refinement : Employ SHELXL for high-resolution data, focusing on anisotropic displacement parameters to model thermal motion in flexible regions .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT-NMR Comparison : Optimize the structure using Gaussian/B3LYP-6-31G(d), calculate NMR chemical shifts, and compare with experimental data. Discrepancies in pyridine proton shifts may indicate solvent effects or tautomerism .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening in the pyrrolidine ring .

Q. How can reaction yields be optimized for the pyridin-pyrrolidinyl coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd-XPhos or RuPhos ligands for Buchwald–Hartwig coupling; ligand steric bulk improves regioselectivity .

- Microwave Assistance : Shorten reaction times (30 min vs. 12 hours) and reduce byproducts using microwave irradiation at 150°C .

- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.